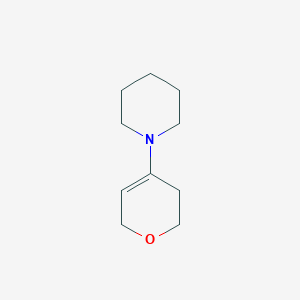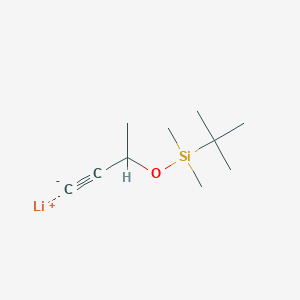
2-Phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one is a heterocyclic compound containing phosphorus, nitrogen, and oxygen atoms in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one typically involves the reaction of phenol with a suitable phosphorus-containing reagent, such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3), in the presence of a base like triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired oxazaphospholidinone ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the phenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Aplicaciones Científicas De Investigación
2-Phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also form complexes with metal ions, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenoxy-1,3,2lambda~5~-oxathiaphospholane-2-thione: Similar structure but contains sulfur instead of oxygen.
2-Phenyl-1,3,2lambda~5~-oxazaphospholidin-2-one: Contains a phenyl group instead of a phenoxy group.
Uniqueness
2-Phenoxy-1,3,2lambda~5~-oxazaphospholidin-2-one is unique due to its specific ring structure and the presence of the phenoxy group, which imparts distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
108748-82-9 |
|---|---|
Fórmula molecular |
C8H10NO3P |
Peso molecular |
199.14 g/mol |
Nombre IUPAC |
2-phenoxy-1,3,2λ5-oxazaphospholidine 2-oxide |
InChI |
InChI=1S/C8H10NO3P/c10-13(9-6-7-11-13)12-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,9,10) |
Clave InChI |
ZJTJWHBTCLSKKK-UHFFFAOYSA-N |
SMILES canónico |
C1COP(=O)(N1)OC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
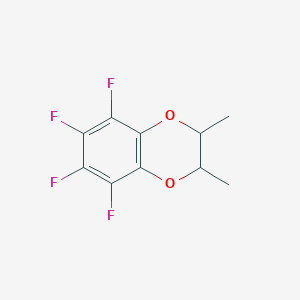
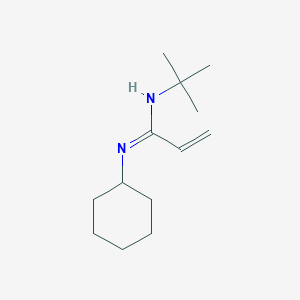
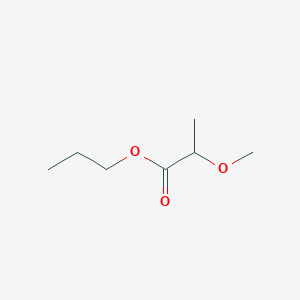

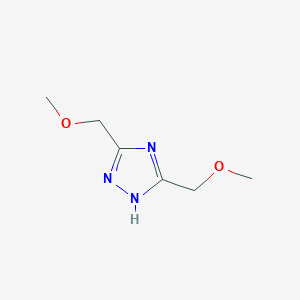
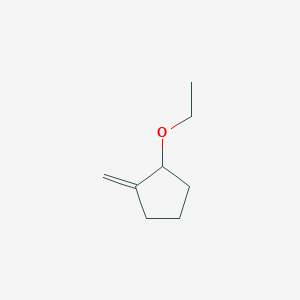
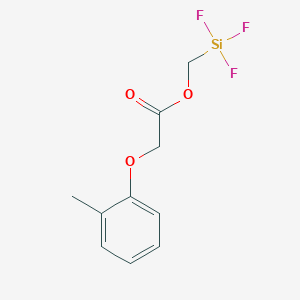
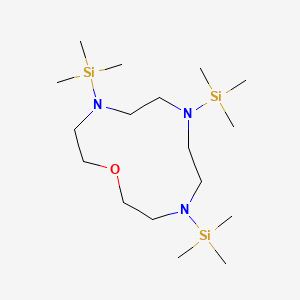
![N-(3-Methoxyphenyl)-3-[methyl(phenyl)amino]prop-2-ynamide](/img/structure/B14320638.png)

